

Spectral Analysis of 2,5-Dibromotoluene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,5-Dibromotoluene

Cat. No.: B165575

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for **2,5-dibromotoluene**, a key chemical intermediate in various synthetic processes. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with comprehensive experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ^1H and ^{13}C NMR spectra of **2,5-dibromotoluene** are presented below.

^1H NMR Spectral Data

The ^1H NMR spectrum of **2,5-dibromotoluene** reveals three distinct signals in the aromatic region and one signal in the aliphatic region, corresponding to the methyl protons.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.34	d	1H	H-4
7.27	dd	1H	H-3
6.99	d	1H	H-6
2.37	s	3H	-CH ₃

d: doublet, dd: doublet of doublets, s: singlet

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Chemical Shift (δ) ppm	Assignment
139.0	C-1
133.9	C-3
131.0	C-4
129.8	C-6
122.1	C-2
121.5	C-5
22.5	-CH ₃

Experimental Protocol: NMR Spectroscopy

Sample Preparation: A solution of **2,5-dibromotoluene** (approximately 10-20 mg) is prepared in deuterated chloroform (CDCl₃, ~0.7 mL). The sample is transferred to a 5 mm NMR tube.

Instrumentation and Acquisition Parameters:

- Spectrometer: Bruker Avance III HD 400 (or equivalent)

- Frequency: 400 MHz for ^1H NMR, 100 MHz for ^{13}C NMR
- Solvent: CDCl_3
- Temperature: 298 K
- ^1H NMR Parameters:
 - Pulse Program: zg30
 - Number of Scans: 16
 - Relaxation Delay: 1.0 s
 - Spectral Width: 8223.68 Hz
- ^{13}C NMR Parameters:
 - Pulse Program: zgpg30
 - Number of Scans: 1024
 - Relaxation Delay: 2.0 s
 - Spectral Width: 24038.46 Hz

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data

The IR spectrum of **2,5-dibromotoluene** is characterized by the following key absorption bands:

Wavenumber (cm ⁻¹)	Intensity	Assignment
3070-3020	Weak	C-H stretch (aromatic)
2960-2850	Weak-Medium	C-H stretch (aliphatic, -CH ₃)
1595, 1465, 1380	Medium-Strong	C=C stretch (aromatic ring)
1035	Strong	C-Br stretch
870, 810	Strong	C-H bend (out-of-plane, aromatic)

Experimental Protocol: IR Spectroscopy

Sample Preparation: As **2,5-dibromotoluene** is a liquid at room temperature, the spectrum is recorded as a neat thin film. A drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

Instrumentation and Acquisition Parameters:

- Spectrometer: PerkinElmer Spectrum Two FT-IR Spectrometer (or equivalent)
- Technique: Transmission (Neat)
- Spectral Range: 4000-400 cm⁻¹
- Resolution: 4 cm⁻¹
- Number of Scans: 16

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.

Mass Spectral Data

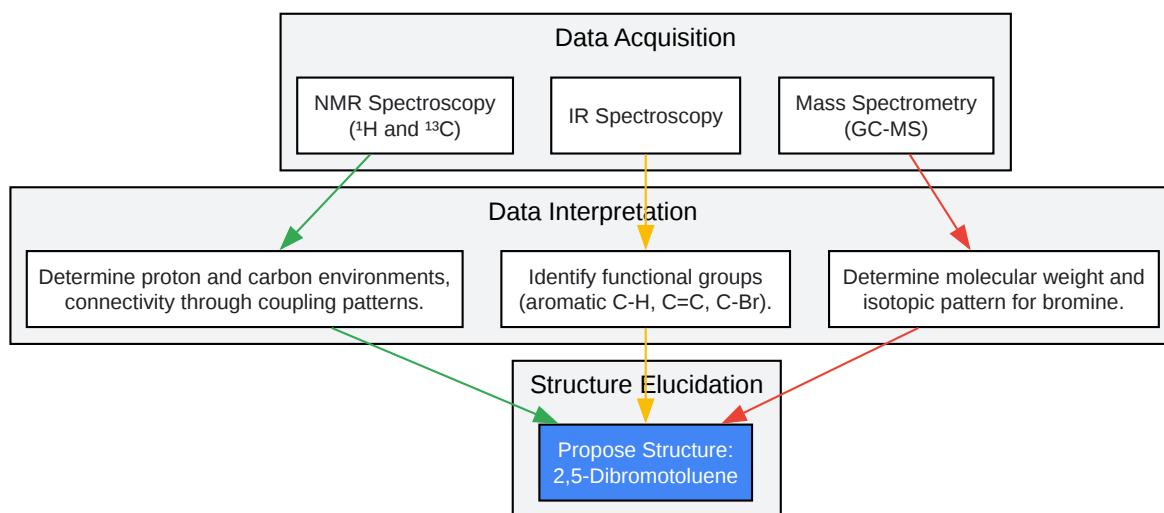
The mass spectrum of **2,5-dibromotoluene** is typically obtained using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).^[1] The key fragments are summarized below.

m/z	Relative Intensity (%)	Assignment
252	65	$[M+4]^+$ (^{79}Br , ^{81}Br)
250	100	$[M+2]^+$ (^{79}Br , ^{81}Br)
248	50	$[M]^+$ (^{79}Br , ^{79}Br)
171	45	$[M - \text{Br}+2]^+$
169	45	$[M - \text{Br}]^+$
90	30	$[\text{C}_7\text{H}_6]^+$
89	25	$[\text{C}_7\text{H}_5]^+$

The isotopic pattern of the molecular ion peak, with significant signals at m/z 248, 250, and 252, is characteristic of a compound containing two bromine atoms.

Experimental Protocol: GC-MS

Sample Preparation: A dilute solution of **2,5-dibromotoluene** is prepared in a volatile organic solvent such as dichloromethane or hexane.


Instrumentation and Acquisition Parameters:

- System: Agilent 7890B GC coupled to a 5977A MSD (or equivalent)
- Ionization Mode: Electron Ionization (EI) at 70 eV^[2]
- GC Column: HP-5ms (30 m x 0.25 mm, 0.25 μm film thickness)
- Carrier Gas: Helium
- Inlet Temperature: 250 °C
- Oven Program:

- Initial Temperature: 50 °C, hold for 2 min
- Ramp: 10 °C/min to 280 °C
- Hold: 5 min at 280 °C
- MSD Transfer Line Temperature: 280 °C
- MS Source Temperature: 230 °C
- MS Quadrupole Temperature: 150 °C
- Scan Range: 40-500 amu

Spectral Analysis Workflow

The logical flow of analyzing the spectral data for the structural elucidation of **2,5-dibromotoluene** is depicted in the following diagram.

[Click to download full resolution via product page](#)

Caption: Workflow for the structural elucidation of **2,5-dibromotoluene** using spectral data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ez.restek.com [ez.restek.com]
- 2. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) shimadzu.com
- To cite this document: BenchChem. [Spectral Analysis of 2,5-Dibromotoluene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b165575#2-5-dibromotoluene-spectral-data-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com